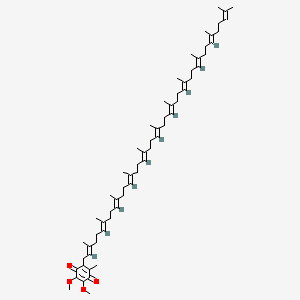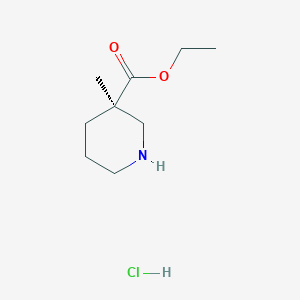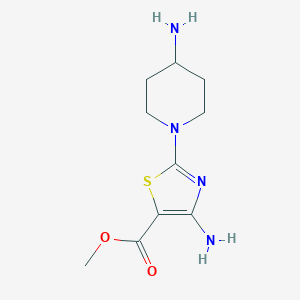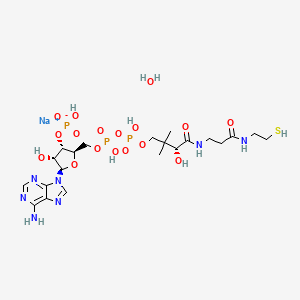
Coenzyme Q11
Descripción general
Descripción
Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes . It is composed of a benzoquinone head group conjugated to a polyprenyl chain . It is a powerful antioxidant, protecting the brain, heart, and muscles . It is involved in energy production and powers biochemical reactions .
Synthesis Analysis
The synthesis of Coenzyme Q11 involves three major steps: synthesis of the benzoquinone structure from 4-hydroxybenzoate, synthesis of the polyisoprenoid side chain from acetyl-coenzyme A (CoA) via the mevalonate pathway, and condensation of these two structures to form coenzyme Q11 . The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form CoQ11 .
Molecular Structure Analysis
Coenzyme Q11 is composed of a quinone head and an isoprenoid chain of varying length in different organisms . The quinone head of CoQ11 is an aromatic 1,4-diquinone and can undergo reversible oxidation and reduction .
Chemical Reactions Analysis
Coenzyme Q11 serves as an electron carrier in aerobic respiration and has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . It is involved in transferring electrons in the respiration chain to produce ATP .
Physical And Chemical Properties Analysis
Coenzyme Q11 is a yellow or orange solid with a melting point of 48–52°C . It is insoluble in water .
Aplicaciones Científicas De Investigación
Coenzyme Q11 and Mitochondrial Respiratory Chain
Coenzyme Q (Q), including forms like Coenzyme Q11, is crucial for the mitochondrial respiratory chain, facilitating electron transport. Coq7p, a part of the Coq (Coq1-Coq11) protein series, plays a significant role in this process. It catalyzes hydroxylation in the Q synthesis pathway, impacting the mitochondrial respiratory efficiency and content of various Q forms like Q6 (Busso et al., 2015).
Biosynthesis and Applications
Coenzyme Q10, closely related to Coenzyme Q11, is essential in ATP generation and acts as an antioxidant. Its production via microorganisms involves the development of potent strains and metabolic engineering. This production process is significant for understanding Coenzyme Q11 as well, given their similar roles and structures (Choi et al., 2005).
Interaction with Other Proteins in Q Synthesis
Coq11 interacts with other Coq proteins for efficient Q biosynthesis. It is involved in forming a multi-subunit complex, the 'CoQ-synthome', which is essential for Q production in organisms like Saccharomyces cerevisiae (Bradley et al., 2020).
Antioxidant Properties and Health Benefits
Coenzyme Q, including Coenzyme Q11, exhibits antioxidant properties, protecting cells against lipid peroxidation and scavenging superoxide. This has implications for health and disease, as its deficiency is associated with a range of clinical conditions (Hernández-Camacho et al., 2018).
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q, including forms like Coenzyme Q11, involves several steps that are not fully characterized. Coq11's involvement in this pathway is crucial for understanding the overall process of Q biosynthesis (Allan et al., 2015).
Therapeutic Applications
Coenzyme Q10's therapeutic applications, by extension, shed light on the potential use of Coenzyme Q11 in various diseases. These include mitochondrial disorders, neurodegenerative diseases, and cardiovascular diseases, where Coenzyme Q acts as an electron carrier and antioxidant (Orsucci et al., 2011).
Direcciones Futuras
With expanding knowledge about CoQ11 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ11 production is expected to improve . It has been suggested that there is still room to improve CoQ11 production by fully deciphering mechanisms regulating the biosynthesis of CoQ11 in different hosts and fine-tuning those rate-limiting steps .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJONNIQJBMOKV-BFWKMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H98O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme Q11 | |
CAS RN |
24663-35-2 | |
| Record name | Coenzyme Q11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
